1-(Piperidin-2-yl)but-3-yn-1-one
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Overview
Description
1-(Piperidin-2-yl)but-3-yn-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one can be achieved through several methods. One common approach involves the alkylation of piperidine with propargyl bromide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)but-3-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(but-3-yn-1-yl)piperidin-4-amine: Another piperidine derivative with similar structural features.
Piperidine, 1-cinnamoyl-: A compound with a piperidine ring and a cinnamoyl group.
Uniqueness
1-(Piperidin-2-yl)but-3-yn-1-one is unique due to its specific structural features, including the presence of a piperidine ring and an alkyne group.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-piperidin-2-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,8,10H,3-7H2 |
InChI Key |
RLAOOEGSZFXYQT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)C1CCCCN1 |
Origin of Product |
United States |
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